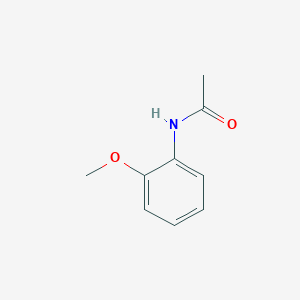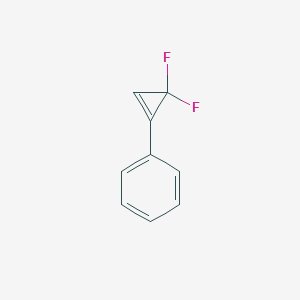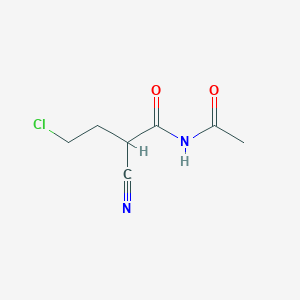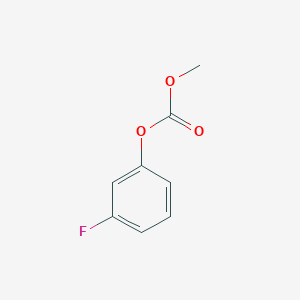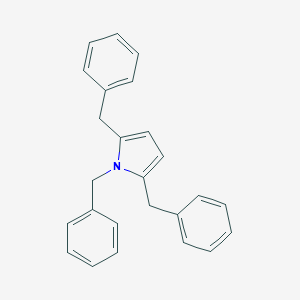![molecular formula C9H13NO B159743 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone CAS No. 128960-03-2](/img/structure/B159743.png)
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone, also known as A-836,339, is a synthetic compound that belongs to the class of kappa opioid receptor agonists. It has been studied extensively for its potential use in treating pain and addiction.
Mécanisme D'action
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone acts as a kappa opioid receptor agonist. It binds to the kappa opioid receptor and activates it, leading to a decrease in pain sensation and a reduction in the rewarding effects of drugs of abuse. It is also thought to have anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It can decrease pain sensation, reduce the rewarding effects of drugs of abuse, and have anxiolytic and antidepressant effects. It has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone in lab experiments is that it has a high affinity for the kappa opioid receptor, which makes it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of endogenous kappa opioid receptor ligands.
Orientations Futures
There are many future directions for research on 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone. One direction is to study its potential use in treating pain and addiction in humans. Another direction is to investigate its anti-inflammatory effects and its potential use in treating inflammatory conditions. Additionally, further research is needed to better understand the mechanism of action of 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone and its effects on the kappa opioid receptor.
Méthodes De Synthèse
The synthesis of 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone involves several steps. The starting material is 2-piperidone, which is converted to the corresponding enamine by reacting it with ethynylmagnesium bromide. The enamine is then reduced with sodium borohydride to give the desired product.
Applications De Recherche Scientifique
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone has been studied extensively for its potential use in treating pain and addiction. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the modulation of pain and addiction. Studies have also shown that it can reduce the rewarding effects of drugs of abuse, such as cocaine and opioids.
Propriétés
Numéro CAS |
128960-03-2 |
|---|---|
Nom du produit |
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-[(2R)-2-ethynylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3/t9-/m0/s1 |
Clé InChI |
GTJWFTSLKATWSH-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)N1CCCC[C@@H]1C#C |
SMILES |
CC(=O)N1CCCCC1C#C |
SMILES canonique |
CC(=O)N1CCCCC1C#C |
Synonymes |
Piperidine, 1-acetyl-2-ethynyl-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




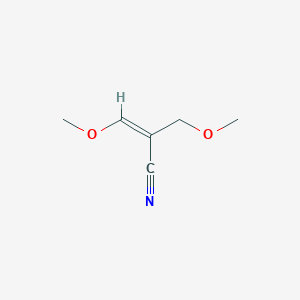
![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
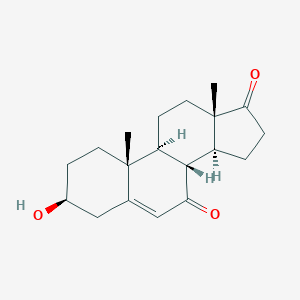
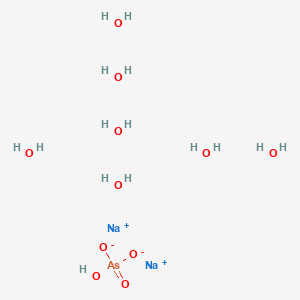
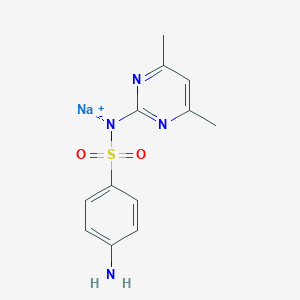

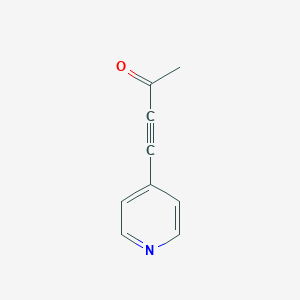
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)
